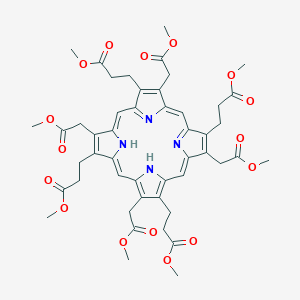

尿卟啉原I八甲酯

描述

Uroporphyrin I octamethyl ester: is a derivative of uroporphyrin I, a type of porphyrin. Porphyrins are a group of organic compounds, many of which are naturally occurring. They play a crucial role in various biological processes, including oxygen transport and photosynthesis. Uroporphyrin I octamethyl ester is particularly notable for its use in scientific research due to its unique chemical properties and structure.

科学研究应用

Chemistry: Uroporphyrin I octamethyl ester is used as a standard in chromatographic analyses due to its well-defined chemical properties . It is also employed in the synthesis of other porphyrin derivatives.

Biology: In biological research, uroporphyrin I octamethyl ester is used to study the role of porphyrins in biological systems. It serves as a model compound for understanding the behavior of naturally occurring porphyrins.

Industry: In the industrial sector, uroporphyrin I octamethyl ester is used in the production of dyes and pigments. Its unique fluorescence properties make it valuable in the development of fluorescent markers and sensors .

生化分析

Biochemical Properties

Uroporphyrin I octamethyl ester is involved in several biochemical reactions, primarily due to its structure as a porphyrin derivative. It interacts with enzymes such as uroporphyrinogen decarboxylase, which converts uroporphyrinogen I to coproporphyrinogen I. This interaction is crucial in the heme biosynthesis pathway. Additionally, uroporphyrin I octamethyl ester can bind to proteins and other biomolecules, influencing their function and stability .

Cellular Effects

Uroporphyrin I octamethyl ester affects various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the expression of genes involved in the heme biosynthesis pathway. Additionally, uroporphyrin I octamethyl ester can affect cellular metabolism by interacting with enzymes and proteins involved in metabolic processes .

Molecular Mechanism

At the molecular level, uroporphyrin I octamethyl ester exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it can inhibit uroporphyrinogen decarboxylase, affecting the conversion of uroporphyrinogen I to coproporphyrinogen I. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of uroporphyrin I octamethyl ester can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time if not stored properly. Long-term studies have shown that uroporphyrin I octamethyl ester can have lasting effects on cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of uroporphyrin I octamethyl ester vary with different dosages in animal models. At low doses, it can positively influence heme biosynthesis and cellular metabolism. At high doses, it can have toxic effects, including the inhibition of key enzymes and disruption of cellular processes. These effects highlight the importance of dosage in the use of uroporphyrin I octamethyl ester in research .

Metabolic Pathways

Uroporphyrin I octamethyl ester is involved in the heme biosynthesis pathway. It interacts with enzymes such as uroporphyrinogen decarboxylase and uroporphyrinogen III cosynthase. These interactions are crucial for the conversion of uroporphyrinogen I to coproporphyrinogen I and ultimately to heme. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, uroporphyrin I octamethyl ester is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For example, it can bind to transport proteins that facilitate its movement across cellular membranes .

Subcellular Localization

Uroporphyrin I octamethyl ester is localized within specific subcellular compartments, such as the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications. The compound’s activity and function can be influenced by its subcellular localization, affecting processes such as heme biosynthesis and cellular metabolism .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of uroporphyrin I octamethyl ester typically involves the esterification of uroporphyrin I. One common method includes the use of methanol and sulfuric acid as reagents. The reaction is carried out under reflux conditions, which facilitates the conversion of carboxylic acid groups in uroporphyrin I to methyl esters .

Industrial Production Methods: Industrial production of uroporphyrin I octamethyl ester follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings .

化学反应分析

Types of Reactions: Uroporphyrin I octamethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium ferricyanide.

Reduction: Although less common, reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve the replacement of hydrogen atoms in the porphyrin ring with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium ferricyanide.

Reducing Agents: Sodium borohydride.

Solvents: Methanol, acetic acid.

Major Products:

Oxidation Products: Carboxylated derivatives.

Reduction Products: Reduced porphyrin derivatives.

Substitution Products: Functionalized porphyrin derivatives.

作用机制

The mechanism of action of uroporphyrin I octamethyl ester involves its interaction with light and oxygen. Upon exposure to light, the compound undergoes a photochemical reaction that generates reactive oxygen species. These reactive species can cause damage to cellular components, making the compound useful in photodynamic therapy . The molecular targets include cellular membranes and DNA, leading to cell death in targeted cancer cells.

相似化合物的比较

Uroporphyrin I hexamethyl ester: Similar in structure but with six methyl ester groups instead of eight.

Coproporphyrin I: Another porphyrin derivative with different functional groups.

Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.

Uniqueness: Uroporphyrin I octamethyl ester is unique due to its high degree of methylation, which enhances its solubility and stability. This makes it particularly useful in various scientific and industrial applications where other porphyrins may not be as effective .

属性

IUPAC Name |

methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKZLUAVUDHBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N4O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064983 | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Uroporphyrin I octamethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10170-03-3 | |

| Record name | Uroporphyrin I octamethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010170033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uroporphyrin I octamethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetraacetic acid, 3,8,13,18-tetrakis(3-methoxy-3-oxopropyl)-, 2,7,12,17-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-21H,23H-porphine-2,7,12,17-tetrapropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROPORPHYRIN I OCTAMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11PSF25S1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

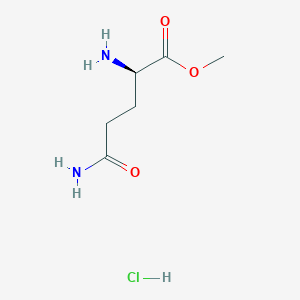

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key spectroscopic characteristics of Uroporphyrin I octamethyl ester?

A1: Uroporphyrin I octamethyl ester exhibits a distinctive absorption spectrum with strong bands in the visible and near-UV regions. [] This characteristic is common to porphyrins and forms the basis for their use in spectroscopic techniques like resonance Raman spectroscopy. Specifically, the compound shows a significant enhancement of totally symmetric modes when excited at wavelengths coinciding with its B band (Soret band). [] This strong absorption also results in an intense orange fluorescence with emission maxima at 597 nm and 640 nm. []

Q2: How is Uroporphyrin I octamethyl ester used in analytical separation techniques like capillary electrophoresis?

A2: Due to its known properties and availability as a standard, Uroporphyrin I octamethyl ester serves as a reference compound in optimizing separation techniques for biological porphyrin methyl esters. [] For instance, researchers used it alongside other porphyrin methyl esters to investigate the impact of various organic solvents and electrophoretic modes like MEKC, MEEKC, and nonaqueous CE. [] While achieving satisfactory separation in some modes proved challenging, the research highlighted the importance of optimizing parameters like solvent composition and pH for effective separation of these compounds.

Q3: Has Uroporphyrin I octamethyl ester been identified in natural sources, and if so, what is its significance?

A3: Yes, Uroporphyrin I, the parent compound of the octamethyl ester, was identified in black-lip pearls. [] Researchers extracted and purified the compound, then compared its properties with a standard Uroporphyrin I octamethyl ester. [] The study confirmed the presence of Uroporphyrin I in these pearls, opening up avenues for using this compound as a potential marker for pearl identification and classification.

Q4: What is the significance of the unique structure of the heme group in Escherichia coli NADPH-sulfite reductase, and how does it compare to Uroporphyrin I octamethyl ester?

A4: The heme prosthetic group of E. coli NADPH-sulfite reductase contains a unique iron tetrahydroporphyrin with eight carboxylic acid side chains, identified as an isobacteriochlorin type. [] This is different from the structure of Uroporphyrin I octamethyl ester, which has a porphyrin ring and eight methyl ester side chains. The researchers utilized various spectroscopic analyses and chemical derivatizations to characterize this novel heme, ultimately proposing it to be an iron-containing methylated urotetrahydroporphyrin. [] This discovery highlighted the diverse structures and functionalities of heme groups in biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)

![4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE](/img/structure/B157139.png)